An In-depth Technical Guide on the Core Chemical Properties of 6-chloro-L-tryptophan
An In-depth Technical Guide on the Core Chemical Properties of 6-chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and biological properties of 6-chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This guide is intended for professionals in research and drug development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced scientific applications.
Core Chemical and Physical Properties
6-chloro-L-tryptophan is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation.[1][2] Its structure features a chlorine atom substituted at the 6th position of the indole (B1671886) ring of L-tryptophan. This modification significantly influences its biological activity while retaining a structural resemblance to the parent amino acid.
The following table summarizes the key quantitative properties of 6-chloro-L-tryptophan. Data has been aggregated from multiple sources, and predicted values are noted where applicable.
| Property | Value | Source(s) |
| CAS Registry Number | 33468-35-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3][4] |
| Molecular Weight | 238.67 g/mol | [2][3][4] |
| IUPAC Name | (2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | [2] |
| Appearance | Colourless Prisms or Off-White to Pale Beige Solid | [1][5] |
| Melting Point | 244-246°C / 264-265°C / 270-273°C | [3][4][6][7] |
| Boiling Point | 476.9 ± 45.0 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.474 - 1.5 ± 0.1 g/cm³ (Predicted) | [4][6] |
| Solubility | Slightly soluble in Aqueous Acid and Methanol | [5] |
| pKa | 2.22 ± 0.10 (Predicted) | [5] |
| LogP | 1.63 | [4] |
| Flash Point | 242.2 ± 28.7 °C | [4] |
Detailed spectral information is crucial for the identification and characterization of 6-chloro-L-tryptophan.
-
¹H NMR (D₂O): δ 7.55 (d, 1H), 7.43 (s, 1H), 7.18 (s, 1H), 7.06 (d, 1H), 3.93–3.90 (t, 1H), and 3.35–3.14 (m, 2H).[]
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Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation patterns consistent with its structure.[2] Further spectral data including ¹³C NMR and IR are also referenced in chemical databases.[9]
Experimental Protocols
This section details a common laboratory-scale synthesis for 6-chloro-L-tryptophan, involving the preparation of a racemic mixture followed by enzymatic resolution.
This procedure is adapted from established methods and involves three main stages.[1][10]
Stage 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-chloroindole (B17816) (1 eq.) and L-serine (2 eq.) in acetic acid.
-
Add acetic anhydride (B1165640) (10 eq.) to the mixture.
-
Stir the reaction mixture at 73°C for 4 hours under an argon atmosphere.
-
Concentrate the mixture to half its original volume.
-
Dilute the residue with water and perform an extraction with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, N-acetyl-6-chloro-D,L-tryptophan.
Stage 2: Enzymatic Resolution
-
Dissolve the N-acetyl-6-chloro-D,L-tryptophan from Stage 1 in a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂.
-
Add Acylase I to the solution and stir at 37°C for 24 hours. Maintain the pH at 8.0 by occasional adjustment with LiOH. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
Upon reaction completion, heat the mixture to 60°C for 5 minutes to denature the enzyme, then cool to room temperature.
-
Filter the mixture through diatomaceous earth (celite).
Stage 3: Isolation and Purification of 6-chloro-L-tryptophan
-
Acidify the filtrate from Stage 2 to approximately pH 3 with HCl.
-
Extract the mixture with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The remaining aqueous layer, containing the desired 6-chloro-L-tryptophan, can be lyophilized to yield the crude product.[1][10]
-
For higher purity, the residue can be purified via preparative-scale reversed-phase column chromatography.[]
The following diagram illustrates the key steps in the synthesis and resolution of 6-chloro-L-tryptophan.
Caption: Workflow for the synthesis of 6-chloro-L-tryptophan.
Biological Activity and Signaling Pathways
6-chloro-L-tryptophan is recognized primarily for its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[]
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway.[11][12] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment. By depleting local L-tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 impairs the function of effector T-cells and promotes immune tolerance, allowing the tumor to evade immune destruction.[11][13]
As a tryptophan analogue, 6-chloro-L-tryptophan acts as a competitive inhibitor of IDO1.[][] By binding to the enzyme's active site, it blocks the catalytic conversion of L-tryptophan, thereby preventing both tryptophan depletion and the accumulation of kynurenine. This action helps to restore T-cell function within the tumor microenvironment, making IDO1 inhibition a promising strategy in cancer immunotherapy.[12][13]
The diagram below depicts the IDO1 metabolic pathway and the mechanism of its inhibition.
Caption: Inhibition of the IDO1 pathway by 6-chloro-L-tryptophan.
References
- 1. 6-CHLORO-L-TRYPTOPHAN | 33468-35-8 [chemicalbook.com]
- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 6-Chloro-L-tryptophan | CAS#:17808-21-8 | Chemsrc [chemsrc.com]
- 5. 6-CHLORO-DL-TRYPTOPHAN CAS#: 17808-21-8 [m.chemicalbook.com]
- 6. 6-CHLORO-L-TRYPTOPHAN CAS#: 33468-35-8 [m.chemicalbook.com]
- 7. 6-Chloro-L-tryptophan | 33468-35-8 [sigmaaldrich.com]
- 9. 6-CHLORO-DL-TRYPTOPHAN(17808-21-8) 1H NMR spectrum [chemicalbook.com]
- 10. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
